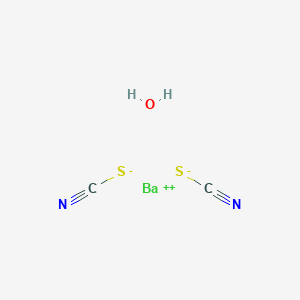
Barium thiocyanate hydrate
Vue d'ensemble
Description
Barium thiocyanate hydrate is a chemical compound with the formula Ba(SCN)₂·xH₂O. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its solubility in acetone, methanol, and ethanol, but it is insoluble in simple alkanes . This compound is used in various applications, including dyeing textiles and as an ingredient in some photographic solutions .
Méthodes De Préparation
Barium thiocyanate hydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:
Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.
Formation of Barium Thiocyanate: The reaction between barium and thiocyanic acid results in the formation of barium thiocyanate.
Hydration: The resulting barium thiocyanate is then hydrated to form this compound.
Analyse Des Réactions Chimiques
Barium thiocyanate hydrate undergoes various chemical reactions, including:
Endothermic Reactions: When mixed with ammonium thiocyanate, this compound undergoes an entropically driven endothermic reaction, producing barium thiocyanate, ammonia, and water. The reaction is as follows: [ \text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O} + 2\text{NH}_4\text{SCN} \rightarrow \text{Ba(SCN)}_2 + 2\text{NH}_3 + 10\text{H}_2\text{O} ]
Coordination Reactions: Barium thiocyanate can react with ligands such as trans-1,2-bis(4-pyridyl)ethylene to form coordination polymers.
Applications De Recherche Scientifique
Barium thiocyanate hydrate has several scientific research applications:
Mécanisme D'action
The mechanism of action of barium thiocyanate hydrate involves its ability to form coordination complexes with various ligands. In coordination chemistry, barium thiocyanate can act as a ligand, binding to metal centers and forming stable complexes . The molecular targets and pathways involved in its biological activities are related to its thiocyanate group, which can interact with biological molecules and disrupt their functions .
Comparaison Avec Des Composés Similaires
Barium thiocyanate hydrate can be compared with other thiocyanate compounds, such as:
Potassium Thiocyanate: Similar to barium thiocyanate, potassium thiocyanate is used in various chemical reactions and has applications in photography and dyeing.
Ammonium Thiocyanate: This compound is used in similar applications and undergoes similar chemical reactions, such as the endothermic reaction with barium hydroxide.
Lead(II) Thiocyanate: Another thiocyanate compound with similar properties and applications in coordination chemistry.
This compound is unique due to its specific solubility properties and its ability to form stable coordination complexes with various ligands .
Propriétés
IUPAC Name |
barium(2+);dithiocyanate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIMIEHGCRZMML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BaN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421966 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336879-43-7 | |
| Record name | Barium thiocyanate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium thiocyanate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid](/img/structure/B1623795.png)










![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1623814.png)

